TFA-Hexylaminolinker Phosphoramidite
Overview
Description
Phosphoramidite for the incorporation of an amino function at the 5' end of an oligonucleotide.
N-trifluoroacetyl (TFA) protected aminolink C6 phosphoramidite for the synthesis of 5'-amino-modified oligonucleotides. TFA protection is smoothly removed during ammonia deprotection, and does not require any additional steps. If necessary, the resulting oligonucleotides can be purified by ion exchange chromatography, or gel electrophoresis.
Biological Activity
TFA-Hexylaminolinker Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides, particularly for the introduction of functional groups that facilitate further conjugation with biological molecules. This article discusses its biological activity, focusing on its applications in antisense oligonucleotide (ASO) technology and related research findings.
Overview of this compound
This compound is characterized by a hexylamine linker and a trifluoroacetyl (TFA) protecting group. The TFA group allows for straightforward deprotection to yield an amine that can be utilized for various conjugation reactions. This compound is particularly valuable in the development of ASOs, which are designed to bind to specific RNA sequences and modulate gene expression.
The biological activity of this compound primarily stems from its role in enhancing the delivery and efficacy of ASOs. The incorporation of this phosphoramidite into oligonucleotides allows for:
- Improved Cellular Uptake : The hexylamine linker increases hydrophobicity, facilitating better interaction with cellular membranes.
- Conjugation Opportunities : The free amine group post-deprotection can react with various labels or affinity agents, enhancing the targeting and effectiveness of ASOs.
Enhanced Potency and Delivery
Research indicates that fatty acid conjugation, similar to the functionality provided by this compound, significantly enhances the potency of ASOs. For instance, studies have shown that conjugating ASOs with long-chain fatty acids improves their binding affinity to plasma proteins, which facilitates their transport to target tissues such as muscle and liver .
Case Studies
- Fatty Acid Conjugation : A study demonstrated that palmitic acid conjugation improved the affinity of phosphorothioate (PS) ASOs for serum albumin, leading to enhanced potency in muscle tissues .
- Targeting Specific Cells : Another investigation found that ASOs modified with specific ligands could achieve over 50-fold increases in uptake into pancreatic beta-cells, showcasing the potential for targeted delivery using modified oligonucleotides .
Comparative Data on Biological Activity
The following table summarizes key properties and findings related to this compound and its derivatives:
Property | This compound | Fatty Acid Conjugated ASOs | Standard PS ASOs |
---|---|---|---|
Cellular Uptake Improvement | Yes | Significant (up to 60-fold) | Moderate |
Target Tissue Specificity | Broad | Muscle, Liver | General |
Conjugation Versatility | High | Moderate | Low |
Efficacy in Gene Silencing | Variable | High | Moderate |
Research Findings
Recent studies have highlighted several important findings regarding the use of this compound:
- Efficiency in Synthesis : The TFA protecting group allows for efficient deprotection during oligonucleotide synthesis, making it a preferred choice for automated synthesizers .
- Stability Concerns : While TFA-modified compounds provide immediate availability for conjugation, they are sensitive to prolonged exposure to heat and moisture, which can affect their stability during transport .
Properties
IUPAC Name |
N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31F3N3O3P/c1-14(2)23(15(3)4)27(26-13-9-10-21)25-12-8-6-5-7-11-22-16(24)17(18,19)20/h14-15H,5-9,11-13H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKTKILBQHSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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